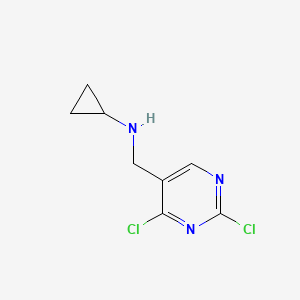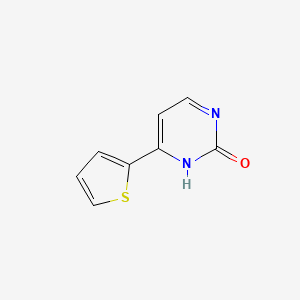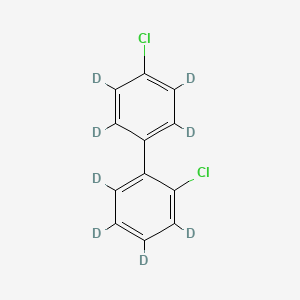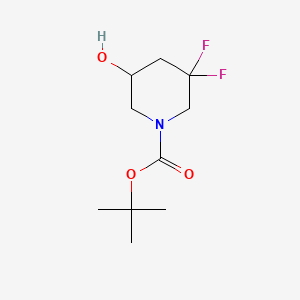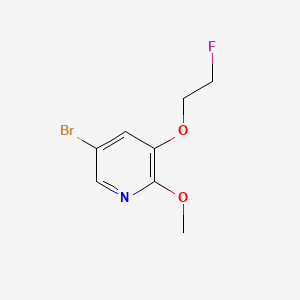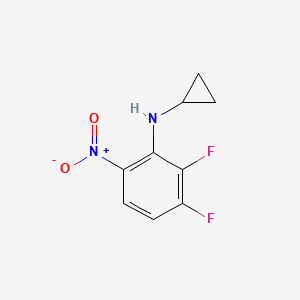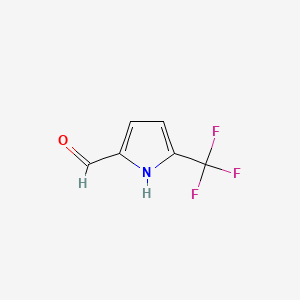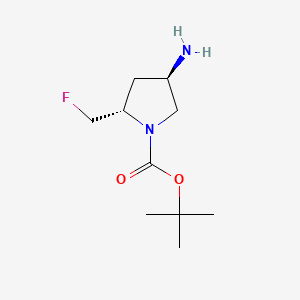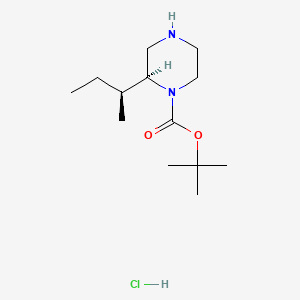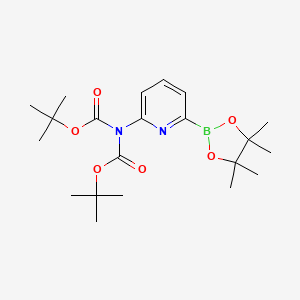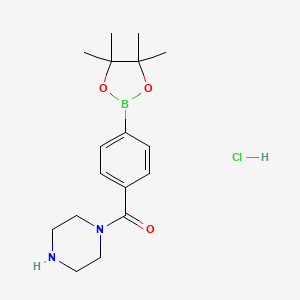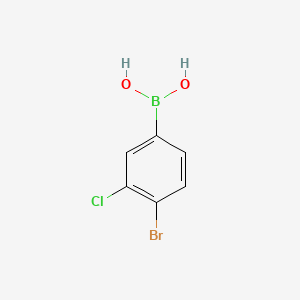
(4-Bromo-3-chlorophenyl)boronic acid
説明
“(4-Bromo-3-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C6H5BBrClO2 . It has an average mass of 235.271 Da and a monoisotopic mass of 233.925446 Da .
Chemical Reactions Analysis
Boronic acids, including “(4-Bromo-3-chlorophenyl)boronic acid”, play a significant role in various chemical reactions. They are used in Suzuki-Miyaura cross-couplings, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation . They are also investigated as reversible covalent inhibitors .
Physical And Chemical Properties Analysis
“(4-Bromo-3-chlorophenyl)boronic acid” has a molecular weight of 235.27 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a complexity of 136 . Its exact mass is 233.92545 g/mol, and its monoisotopic mass is 233.92545 g/mol .
科学的研究の応用
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with organic halides or pseudohalides (such as aryl bromides or chlorides). The broad application of SM coupling arises from its exceptionally mild and functional group-tolerant reaction conditions. The oroganoboron reagents, including (4-Bromo-3-chlorophenyl)boronic acid, play a crucial role in this process. They are readily prepared, environmentally benign, and rapidly transmetalate with palladium(II) complexes, facilitating efficient bond formation .
Conjugate Addition Reactions
(4-Bromo-3-chlorophenyl)boronic acid participates in 1,4-conjugate addition reactions. For instance:
Organic Electronics
Derivatives of (4-Bromo-3-chlorophenyl)boronic acid may find use in organic electronics. These compounds can contribute to the design of organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems.
Molecular Recognition
Boronic acids exhibit specific interactions with certain molecules. Researchers exploit these interactions for designing sensors or targeted drug delivery systems. The unique binding properties of (4-Bromo-3-chlorophenyl)boronic acid make it relevant in this context.
Preparation of Gallate-Based Analogues
Researchers have used (4-Bromo-3-chlorophenyl)boronic acid as a reagent in the preparation of gallate-based obovatol analogs. These analogs show potential anti-tumor activity .
Cross-Coupling Reactions and Medicinal Chemistry
(4-Bromo-3-chlorophenyl)boronic acid, along with other borinic acids, plays a role in cross-coupling reactions, catalysis, medicinal chemistry, and materials science. These compounds are versatile tools for creating new molecules and functional materials .
作用機序
Target of Action
The primary target of (4-Bromo-3-chlorophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impact on bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds .
Action Environment
The action of (4-Bromo-3-chlorophenyl)boronic acid is influenced by environmental factors such as temperature and the presence of other reactants . The Suzuki-Miyaura coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The compound’s stability and environmentally benign nature also contribute to its efficacy and stability .
Safety and Hazards
The safety data sheet for “(4-Bromo-3-chlorophenyl)boronic acid” suggests that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
将来の方向性
The future of boronic acids, including “(4-Bromo-3-chlorophenyl)boronic acid”, looks promising. Their compatibility with multicomponent reactions allows for the creation of large libraries of diverse and complex small molecules . This could lead to the discovery of new drugs and other useful compounds .
特性
IUPAC Name |
(4-bromo-3-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrClO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQSXMYVYQZQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675402 | |
| Record name | (4-Bromo-3-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-chlorophenyl)boronic acid | |
CAS RN |
1217501-28-4 | |
| Record name | B-(4-Bromo-3-chlorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-3-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-chlorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



